

Evacetrapib Pre-Clinical & Clinical Profile

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Compound Focus: Evacetrapib

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The following table summarizes the core quantitative data from **evacetrapib**'s development, from its initial profile to its clinical trial outcomes.

Aspect	Pre-Clinical & Phase 1/2 Data	Phase 3 (ACCELERATE) Results
Mechanism of Action	Potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP) [1]	-
In vitro IC ₅₀	36 nM (in human plasma) [1]	-

| **Lipid Effects** | Significant HDL-C elevation in transgenic mice expressing human CETP [1] | **HDL-C:** Increased by 130-133% (from 45 mg/dL to 104 mg/dL) [2] [3] | **LDL-C:** Decreased by 31-37% (from 81 mg/dL to 55 mg/dL) [2] [3] | | **Primary Efficacy Endpoint** | - | Composite of CV death, MI, stroke, coronary revascularization, or hospitalization for unstable angina [2] | | **Primary Endpoint Result** | - | Hazard Ratio: 1.01 (12.9% vs. 12.8% for placebo) [3] | | **Key Safety Observations** | No torcetrapib-like off-target effects; no blood pressure elevation in rats or induction of aldosterone/cortisol in H295R cell line [1] | No significant difference in drug discontinuation due to adverse events vs. placebo (8.6% vs. 8.7%); small systolic BP increase (0.9 mm Hg) noted [2] |

Detailed Experimental Protocols

Based on the foundational research, here are the detailed methodologies for key experiments conducted during **evacetrapib**'s development.

In Vitro CETP Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on CETP activity in a controlled environment [1].

- **Objective:** To determine the IC_{50} of **evacetrapib** against recombinant human CETP protein.
- **Materials:**
 - Recombinant human CETP (from stable CV1 cell line culture medium)
 - CETP Buffer: 10 mM Tris, 150 mM NaCl, 2 mM EDTA (pH ~7.4)
 - Substrate: Micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE)
 - VLDL stock (2.5 mg/mL, e.g., from Intracel) as acceptor particle
 - Test compound (**evacetrapib**) dissolved in DMSO
 - 96-well plate and fluorescent plate reader
- **Procedure:**
 - Dilute the recombinant CETP stock 150-fold in CETP buffer.
 - Add 97.5 μ L of diluted CETP to each well of a 96-well plate.
 - Add 2.5 μ L of the test compound (in DMSO) or DMSO control to the wells.
 - Incubate the plate for 30 minutes at 37°C.
 - After incubation, add 5 μ L of the substrate stock and 0.16 μ L of VLDL stock to each well, followed by 145 μ L of CETP buffer.
 - Incubate the reaction for 4 hours at 37°C.
 - Measure the fluorescent signal (excitation 544 nm / emission 595 nm). CETP activity transfers the fluorescent ester to VLDL, relieving quenching and increasing signal. Inhibition reduces the final fluorescent signal.
- **Data Analysis:** Plot fluorescence signal against the log of compound concentration. The IC_{50} is the concentration that causes a 50% inhibition of CETP activity, determined by nonlinear regression.

Ex Vivo CETP Inhibition in Animal Models

This assay evaluates the pharmacodynamic effect of **evacetrapib** in living animals [1].

- **Objective:** To assess the potency and duration of CETP inhibition after oral administration of **evacetrapib** in double transgenic mice expressing human CETP and apoA1.

- **Materials:**
 - Animal model: Double transgenic mice (huCETP/huApoAI)
 - Test compound: **Evacetrapi**, administered via oral gavage
 - Control: Vehicle
 - Heparinized capillary tubes for blood collection
- **Procedure:**
 - Dose groups of mice with **evacetrapi** or vehicle.
 - At a predetermined time post-dose (e.g., 8 hours), collect blood plasma samples.
 - Use the collected plasma as the source of CETP in a modified version of the *In Vitro CETP Inhibition Assay* (using a fluorescent substrate).
 - Measure the residual CETP activity in the plasma from dosed animals compared to vehicle controls.
- **Data Analysis:** Calculate the percentage of CETP inhibition. The ED₅₀ (effective dose that produces 50% inhibition) can be determined from a dose-response curve.

Assessment of Off-Target Liabilities (Aldosterone Induction)

This safety pharmacology experiment checks for a specific adverse effect seen with earlier CETP inhibitors [1].

- **Objective:** To evaluate if **evacetrapi** induces the biosynthesis of aldosterone and cortisol, an off-effect associated with torcetrapib.
- **Materials:**
 - Human adrenal cortical carcinoma cell line (H295R)
 - Cell culture medium: DMEM/F12 (3:1) with 2.5% Nu-serum and 1x ITS Premix supplement
 - Test compounds: **Evacetrapi**, torcetrapib (positive control), vehicle (negative control)
 - RNeasy Mini Kit (or equivalent) for RNA purification
 - TaqMan Gene Expression Assays for CYP11B2 (aldosterone synthase) and CYP11B1 (11-beta-hydroxylase)
- **Procedure:**
 - Culture H295R cells in 24-well plates until ~80% confluent.
 - Treat the cells with the designated compounds for 20 hours.
 - Purify total RNA from the cells.
 - Synthesize first-strand cDNA from 1 µg of RNA.
 - Perform quantitative real-time PCR (qRT-PCR) using TaqMan probes and primers for *CYP11B2* and *CYP11B1*.
 - Normalize gene expression levels to a housekeeping gene (e.g., GAPDH).
- **Data Analysis:** Compare the mRNA expression levels of *CYP11B2* and *CYP11B1* in **evacetrapi**-treated cells to vehicle and torcetrapib-treated controls. A lack of significant induction indicates the

absence of this off-target effect.

ACCELERATE Trial Protocol Design

The Phase 3 trial (ACCELERATE) was a definitive outcomes study designed to test the hypothesis that CETP inhibition with **evacetrapib** would reduce cardiovascular events.

Diagram 1: ACCELERATE trial design overview, showing patient flow from eligibility to primary outcome assessment.

- **Trial Design:** Multicenter, randomized, double-blind, placebo-controlled Phase 3 trial [2] [3].
- **Patient Population:** 12,092 patients with high-risk vascular disease. Key inclusion criteria required patients to have a history of:
 - Acute Coronary Syndrome (ACS) within the past 30-365 days.
 - Cerebrovascular atherosclerotic disease.
 - Peripheral arterial disease.
 - Diabetes mellitus with coronary artery disease.
 - Additionally, patients had to be on statin therapy (or be statin-intolerant), have HDL-C <80 mg/dL, and triglycerides \leq 400 mg/dL [2].
- **Intervention & Comparator:** Patients were randomized 1:1 to receive either **evacetrapib 130 mg** or **matching placebo** once daily, in addition to standard medical therapy [2].
- **Primary Efficacy Endpoint:** Time to first occurrence of the composite endpoint of cardiovascular death, myocardial infarction (MI), stroke, coronary revascularization, or hospitalization for unstable angina [2].
- **Follow-up:** The planned follow-up was 30 months, but the trial was terminated early for futility after a median follow-up of 26 months [2] [3].

Lessons from the Evacetrapib Clinical Program

The **evacetrapib** program offers critical insights for future drug development, particularly in cardiovascular disease.

*Diagram 2: The central paradox and potential explanations for the failure of **evacetrapib** in the ACCELERATE trial.*

- **The HDL Hypothesis Challenge:** The failure of **evacetrapib**, along with other CETP inhibitors, strongly suggests that **simply raising the quantity of HDL-C is not sufficient to reduce**

cardiovascular risk [3]. This has led the field to shift focus toward the **functionality of HDL particles** and the importance of reducing apolipoprotein B (ApoB)-containing lipoproteins [4].

- **Importance of Robust Preclinical Safety Profiling: Evacetrapib** was specifically designed to avoid the off-target liabilities of torcetrapib. Preclinical studies confirmed it did not induce aldosterone or cortisol synthesis or cause significant blood pressure elevation [1]. This suggests its failure was related to the mechanism of CETP inhibition itself, rather than unrelated toxicities.
- **The Futility of a Promising Mechanism:** Despite achieving unprecedented improvements in lipid profiles (HDL-C doubling and LDL-C reduction comparable to potent statins) and having a clean safety profile, **evacetrapib** did not improve clinical outcomes [2] [5]. This indicates that the biological pathway of CETP inhibition may not be effective for vascular protection in humans on modern standard-of-care therapy, which includes statins [3].

Future Directions

The journey of CETP inhibitors continues to inform drug development. Research is now exploring if other CETP inhibitors, like **obicetrapib**, can demonstrate success, potentially by achieving greater reductions in LDL-C and ApoB [4]. Furthermore, novel approaches such as **CETP vaccines** are being investigated as a long-acting immunotherapy for atherosclerosis prevention [4]. Future trials may also need to incorporate more sophisticated metrics, such as HDL function and particle characterization, rather than relying solely on cholesterol levels [3].

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